Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate
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Overview
Description
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate is an organic compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a methoxybenzylcarbamate moiety
Preparation Methods
The synthesis of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate typically involves multiple steps. One common synthetic route starts with the protection of the amine group using a tert-butyl carbamate protecting group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can be compared with other similar compounds such as tert-butyl 2-(aminomethyl)-4-hydroxybenzylcarbamate and tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate. These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .
Tert-butyl 2-(aminomethyl)-4-hydroxybenzylcarbamate: This compound has a hydroxyl group instead of a methoxy group, which can affect its hydrogen bonding capabilities and solubility.
Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate: The presence of a chlorine atom can increase the compound’s electron-withdrawing properties, influencing its reactivity in substitution reactions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.
Properties
CAS No. |
862205-34-3 |
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Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-methoxyphenyl]methyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-10-5-6-12(18-4)7-11(10)8-15/h5-7H,8-9,15H2,1-4H3,(H,16,17) |
InChI Key |
OEYPEJHSHYZRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)CN |
Origin of Product |
United States |
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